

(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid
Cat. No.:	B1418016

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid**

Authored by: A Senior Application Scientist Abstract

(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid is a pivotal building block in modern medicinal chemistry and organic synthesis. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, underpins the synthesis of numerous pharmaceutical candidates and complex organic molecules.^[1] However, the successful application of this reagent in any synthetic or formulation workflow is fundamentally governed by its solubility characteristics. Low or unpredictable solubility can lead to unreliable results in biological assays, hinder reaction kinetics, and create significant challenges in formulation for in vivo studies.^[2] This guide provides a comprehensive technical overview of the physicochemical properties of **(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid**, explores the theoretical underpinnings of its solubility, and presents detailed, field-proven protocols for its experimental determination.

Introduction: The Significance of a Versatile Building Block

(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid has emerged as a valuable intermediate in drug discovery and development.^[1] Its structure is uniquely functionalized:

- The boronic acid group is the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of carbon-carbon bond formation.[1][3]
- The fluoro substituent can enhance metabolic stability and modulate the electronic properties of the molecule, often improving pharmacokinetic profiles.[1]
- The ethoxycarbonyl group provides an additional site for chemical modification or can influence the molecule's polarity and interactions.

Given its role as a precursor to potential active pharmaceutical ingredients (APIs), a thorough understanding of its solubility is not merely academic—it is a critical prerequisite for rational process development and drug design. Solubility directly impacts bioavailability, dose formulation, and the reliability of high-throughput screening assays.[4] This document serves as a resource for researchers, scientists, and drug development professionals to navigate the complexities of this compound's solubility.

Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is essential before undertaking solubility studies.

Property	Value	Source(s)
IUPAC Name	[5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid	[5]
Synonyms	5-(Ethoxycarbonyl)-2-fluorobenzeneboronic acid	[1]
CAS Number	874219-60-0	[1][5][6]
Molecular Formula	C ₉ H ₁₀ BFO ₄	[1][5]
Molecular Weight	211.98 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	99 °C	[1]

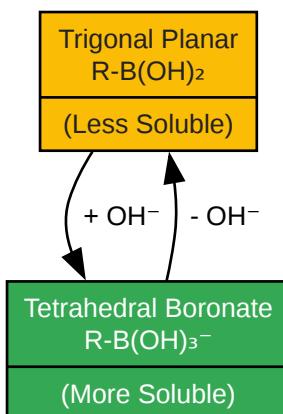
Core Principles Governing Boronic Acid Solubility

The solubility of arylboronic acids is a complex interplay of their unique structural features and the surrounding solution environment.

Structural and Intermolecular Forces

The solubility of **(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid** is dictated by the balance of its hydrophilic and hydrophobic regions. The boronic acid group, $-\text{B}(\text{OH})_2$, is capable of forming hydrogen bonds with polar solvents. Conversely, the fluorophenyl ring is inherently hydrophobic. The ethoxycarbonyl group contributes moderate polarity. Therefore, optimal solubility is often found in solvents that can effectively solvate both the polar and nonpolar segments of the molecule, such as polar aprotic solvents or medium-chain alcohols.

The Challenge of Boroxine Formation


A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.^[7] This equilibrium is influenced by solvent, temperature, and concentration.

Caption: Equilibrium between boronic acid monomer and its boroxine.

Boroxines are generally more nonpolar and crystalline, leading to significantly lower solubility compared to the monomeric acid.^[8] This phenomenon can cause inconsistencies in solubility measurements if equilibrium is not properly established or if the solid material exists as a mixture of the acid and the boroxine.

Effect of pH on Aqueous Solubility

In aqueous media, the boronic acid group acts as a Lewis acid, accepting a hydroxide ion to form a more soluble, anionic tetrahedral boronate species.

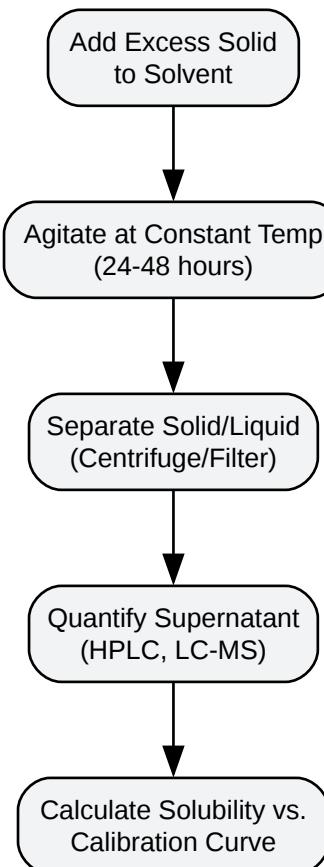
[Click to download full resolution via product page](#)

Caption: pH-dependent equilibrium of boronic acid.

This equilibrium is pH-dependent. Consequently, the aqueous solubility of **(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid** is expected to increase significantly at pH values above its pKa.

Experimental Protocols for Solubility Determination

Two primary types of solubility assays are employed in drug discovery: thermodynamic (equilibrium) and kinetic.[4][9] The choice of method depends on the stage of research; kinetic assays are used for high-throughput screening, while thermodynamic assays provide the true equilibrium value essential for later-stage development.[2][4]


Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

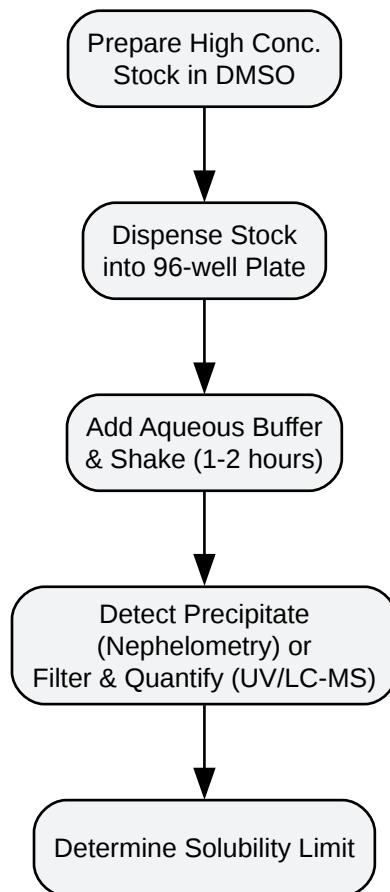
The shake-flask method is the gold standard for determining equilibrium solubility.[10] It measures the concentration of a saturated solution after a prolonged incubation period, ensuring that the dissolution and precipitation processes have reached a steady state.

Methodology:

- Preparation: Add an excess amount of solid **(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid** (e.g., 1-2 mg) to a known volume of the test solvent (e.g., 1 mL) in a glass vial. The presence of undissolved solid throughout the experiment is crucial.

- Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[10]
- Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. For accurate separation of any remaining microscopic particles, centrifugation or filtration using a low-binding filter (e.g., PVDF) is required.[10]
- Quantification: Prepare a dilution series of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.
- Data Analysis: Construct a calibration curve from standards of known concentration. Use this curve to determine the concentration of the diluted supernatant, and then back-calculate to find the solubility in the original solvent.

[Click to download full resolution via product page](#)


Caption: Workflow for the Thermodynamic Shake-Flask method.

Protocol 2: Kinetic Solubility Assay

Kinetic solubility is a higher-throughput method used to assess the solubility of compounds prepared from a DMSO stock solution, mimicking conditions often found in early biological screening assays.[11][12] It measures the concentration at which a compound precipitates when an organic stock solution is diluted into an aqueous buffer.

Methodology:

- Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 or 20 mM).[11]
- Plate Preparation: Dispense a small volume of the DMSO stock solution (e.g., 2-5 μ L) into the wells of a 96-well microtiter plate.[13]
- Aqueous Dilution: Add the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically 1-2%) to minimize co-solvent effects.
- Incubation: Cover the plate and shake at room temperature for a defined, shorter period (e.g., 1.5 to 2 hours).[13]
- Precipitate Detection & Quantification: Determine the solubility limit. This can be done in several ways:
 - Nephelometry: Measure the light scattering caused by precipitated particles using a nephelometer.[4][13]
 - Direct UV/Filtration: Filter the plate to remove precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate and quantify against a standard curve.[4][13]

[Click to download full resolution via product page](#)

Caption: General workflow for a Kinetic Solubility assay.

Expected Solubility Profile: A Predictive Analysis

While extensive, publicly available quantitative solubility data for **(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid** is limited, a predictive profile can be constructed based on its structure and the known behavior of similar arylboronic acids.[\[14\]](#)[\[15\]](#)

Solvent / System	Solvent Type	Predicted Solubility	Rationale
Water (pH 4.0)	Polar Protic	Low	The compound is in its neutral, less soluble form. The hydrophobic phenyl ring dominates.
PBS (pH 7.4)	Aqueous Buffer	Moderate	Partial ionization to the more soluble boronate form begins to occur, increasing solubility over acidic water.
Water (pH 10.0)	Polar Protic	High	The compound is primarily in its anionic boronate form, which is significantly more water-soluble.
DMSO	Polar Aprotic	Very High	Excellent solvent for a wide range of compounds, capable of disrupting crystal lattice forces and solvating both polar and nonpolar moieties.
Methanol / Ethanol	Polar Protic	High	Alcohols are effective hydrogen bond donors and acceptors, readily solvating the boronic acid and ethoxycarbonyl groups.
Acetonitrile	Polar Aprotic	Moderate	Less polar than DMSO or methanol

but can still offer reasonable solvation.

Dichloromethane	Nonpolar	Low to Moderate	May offer some solubility due to dipole interactions, but likely limited by the polar boronic acid group.
Toluene / Hexanes	Nonpolar	Very Low	The high polarity of the boronic acid group makes it incompatible with nonpolar hydrocarbon solvents.

Conclusion and Recommendations

(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid is a compound of significant synthetic value, but its effective use hinges on a clear understanding of its solubility. While a predictive analysis provides a strong starting point, it is no substitute for empirical data.

Key Takeaways:

- The solubility of this compound is a balance of its polar boronic acid and ethoxycarbonyl groups and its nonpolar fluorophenyl core.
- In aqueous systems, solubility is highly pH-dependent, increasing significantly at basic pH.
- The potential for boroxine formation can complicate measurements and should be considered during experimental design.
- For early-stage discovery, kinetic solubility assays provide a rapid assessment. For process development and formulation, the thermodynamic solubility determined via the shake-flask method is essential.

It is strongly recommended that researchers experimentally determine the solubility of **(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid** in the specific solvent systems relevant to

their application, using the robust protocols detailed in this guide. This empirical data will empower more reliable, reproducible, and scalable scientific outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Aqueous Solubility Assay - Enamine [enamine.net]
- 3. mdpi.com [mdpi.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem-space.com [chem-space.com]
- 6. (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid | 874219-60-0 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DSpace [kuscholarworks.ku.edu]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. researchgate.net [researchgate.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. enamine.net [enamine.net]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid solubility data]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1418016#5-ethoxycarbonyl-2-fluorophenyl-boronic-acid-solubility-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com